molecular formula C19H28N2O4S B060380 2-phenylethanamine;3-sulfinopropanoic acid CAS No. 171359-17-4

2-phenylethanamine;3-sulfinopropanoic acid

Cat. No.: B060380
CAS No.: 171359-17-4
M. Wt: 380.5 g/mol
InChI Key: YRIRIOIZMRCSKU-UHFFFAOYSA-N
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Description

Propanoic acid, 3-sulfino-, compd with benzeneethanamine (1:2) is a chemical compound that combines propanoic acid with a sulfino group and benzeneethanamine in a 1:2 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) typically involves the reaction of propanoic acid with a sulfino group and benzeneethanamine. The reaction conditions may vary depending on the desired yield and purity of the compound. Commonly, the reaction is carried out in a controlled environment with specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using advanced chemical reactors and purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain the compound in its pure form. The use of automated systems and quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce different amine derivatives. Substitution reactions can lead to the formation of various substituted benzeneethanamine compounds.

Scientific Research Applications

Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) has a wide range of scientific research applications:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be used in biological studies to investigate its effects on different biological systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:1)
  • Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (2:1)
  • Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:3)

Uniqueness

Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) is unique due to its specific ratio of propanoic acid to benzeneethanamine, which imparts distinct chemical properties and potential applications. The presence of the sulfino group also contributes to its reactivity and versatility in various chemical reactions.

Properties

CAS No.

171359-17-4

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

2-phenylethanamine;3-sulfinopropanoic acid

InChI

InChI=1S/2C8H11N.C3H6O4S/c2*9-7-6-8-4-2-1-3-5-8;4-3(5)1-2-8(6)7/h2*1-5H,6-7,9H2;1-2H2,(H,4,5)(H,6,7)

InChI Key

YRIRIOIZMRCSKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.C(CS(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.C(CS(=O)O)C(=O)O

171359-17-4

Synonyms

3-Sulfinopropanoic acid compd. with benzeneethanamine (1:2)

Origin of Product

United States

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